Potassium trans-trifluoro(2-isopropylcyclopropyl)borate
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Overview
Description
rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide is a chemical compound with the molecular formula C6H11BF3K. It is a boron-containing compound that features a cyclopropyl group substituted with an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide typically involves the reaction of a cyclopropylboronic acid derivative with potassium fluoride and a trifluoromethylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compound. The process can be summarized as follows:
Starting Materials: Cyclopropylboronic acid derivative, potassium fluoride, trifluoromethylating agent.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.
Procedure: The cyclopropylboronic acid derivative is dissolved in the anhydrous solvent, followed by the addition of potassium fluoride and the trifluoromethylating agent. The reaction mixture is stirred under an inert atmosphere until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and atmosphere. The product is typically purified using industrial-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Borohydride compounds.
Substitution: Various substituted cyclopropylboron compounds.
Scientific Research Applications
rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide has several scientific research applications, including:
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide involves the interaction of the boron center with various molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, enhancing its reactivity. The cyclopropyl group provides steric hindrance, influencing the compound’s selectivity in reactions. The molecular pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- rac-potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide
- rac-potassium trifluoro[(1R,2R)-2-ethylcyclopropyl]boranuide
Uniqueness
rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide is unique due to the presence of the isopropyl group on the cyclopropyl ring, which provides distinct steric and electronic properties compared to its methyl and ethyl analogs. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C6H11BF3K |
---|---|
Molecular Weight |
190.06 g/mol |
IUPAC Name |
potassium;trifluoro-[(1R,2R)-2-propan-2-ylcyclopropyl]boranuide |
InChI |
InChI=1S/C6H11BF3.K/c1-4(2)5-3-6(5)7(8,9)10;/h4-6H,3H2,1-2H3;/q-1;+1/t5-,6+;/m0./s1 |
InChI Key |
SDRHPPRXXYHLSV-RIHPBJNCSA-N |
Isomeric SMILES |
[B-]([C@@H]1C[C@H]1C(C)C)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C1CC1C(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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